molecular formula C12H13F3O3 B14036500 1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)propan-1-one

1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)propan-1-one

Cat. No.: B14036500
M. Wt: 262.22 g/mol
InChI Key: GUPKDNLXPZUQFP-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C12H13F3O3 and a molecular weight of 262.23 g/mol . This compound is characterized by the presence of an ethoxy group, a trifluoromethoxy group, and a phenyl ring attached to a propanone backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-3-(trifluoromethoxy)benzaldehyde with a suitable Grignard reagent, followed by oxidation to form the desired ketone . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)propan-1-one is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The ethoxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include metabolic transformations and signal transduction processes .

Comparison with Similar Compounds

1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)propan-1-one can be compared with similar compounds such as:

The presence of both ethoxy and trifluoromethoxy groups in this compound makes it unique and valuable for specific research and industrial applications.

Properties

Molecular Formula

C12H13F3O3

Molecular Weight

262.22 g/mol

IUPAC Name

1-[4-ethoxy-3-(trifluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C12H13F3O3/c1-3-9(16)8-5-6-10(17-4-2)11(7-8)18-12(13,14)15/h5-7H,3-4H2,1-2H3

InChI Key

GUPKDNLXPZUQFP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OCC)OC(F)(F)F

Origin of Product

United States

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